Ethyl 4-[2-(4-bromophenyl)-2-oxo-1-phenylethyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
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Overview
Description
ETHYL 4-[2-(4-BROMOPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group, a phenylethyl group, and a tetrahydrofuran ring
Preparation Methods
The synthesis of ETHYL 4-[2-(4-BROMOPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Coupling with the phenylethyl group: The bromophenyl intermediate is then coupled with a phenylethyl group through a Friedel-Crafts acylation reaction.
Cyclization to form the tetrahydrofuran ring: The final step involves the cyclization of the intermediate to form the tetrahydrofuran ring, resulting in the desired compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
ETHYL 4-[2-(4-BROMOPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
ETHYL 4-[2-(4-BROMOPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-BROMOPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
ETHYL 4-[2-(4-BROMOPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-(4-BROMOPHENYL)ACETATE: This compound has a simpler structure and lacks the tetrahydrofuran ring, making it less complex but also less versatile in its applications.
ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE:
The uniqueness of ETHYL 4-[2-(4-BROMOPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE lies in its complex structure, which provides a wide range of functional groups and reactive sites for various chemical reactions and applications.
Properties
Molecular Formula |
C23H23BrO5 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
ethyl 4-[2-(4-bromophenyl)-2-oxo-1-phenylethyl]-5,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C23H23BrO5/c1-4-28-21(26)18-19(23(2,3)29-22(18)27)17(14-8-6-5-7-9-14)20(25)15-10-12-16(24)13-11-15/h5-13,17-19H,4H2,1-3H3 |
InChI Key |
HRTBRYMNZPESET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(OC1=O)(C)C)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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